EUROPIUM(III) CHLORIDE HEXAHYDRATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Europium(III) chloride hexahydrate: is an inorganic compound with the chemical formula EuCl₃·6H₂O. It is a white crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is widely used in scientific research due to its unique properties, particularly its luminescence and magnetic characteristics .

Analyse Biochimique

Biochemical Properties

Europium(III) Chloride Hexahydrate plays a role in biochemical reactions, particularly in the field of luminescence. It can be used as a precursor to synthesize luminescent europium (III) compounds

Cellular Effects

It is known to be hygroscopic, rapidly absorbing water to form a white crystalline hexahydrate

Molecular Mechanism

It can be converted to other europium compounds via various reactions

Temporal Effects in Laboratory Settings

This compound is known to be stable under normal conditions

Dosage Effects in Animal Models

There is limited information available on the effects of this compound at different dosages in animal models. One study has shown that exposure to Europium can result in significant dose-dependent mortality, delay of hatching, decreased standard length and heart rate as well as in delayed heart formation in zebrafish embryos .

Metabolic Pathways

It is known that chloride compounds can conduct electricity when fused or dissolved in water

Transport and Distribution

Its hygroscopic nature suggests it could potentially be transported and distributed within cells and tissues via water molecules .

Subcellular Localization

Given its use in the synthesis of luminescent compounds , it may be localized in areas of the cell where these reactions take place.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydration of Europium(III) Chloride: Europium(III) chloride hexahydrate can be synthesized by treating europium(III) oxide (Eu₂O₃) with hydrochloric acid (HCl). The reaction produces hydrated europium chloride (EuCl₃·6H₂O).

Ammonium Chloride Route: Anhydrous europium(III) chloride can be prepared by heating hydrated europium chloride with ammonium chloride (NH₄Cl) at 230°C.

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: Europium(III) chloride can be reduced with hydrogen gas to form europium(II) chloride (EuCl₂).

Salt Metathesis: It can undergo salt metathesis reactions with lithium bis(trimethylsilyl)amide in tetrahydrofuran (THF) to form europium bis(trimethylsilyl)amide.

Common Reagents and Conditions:

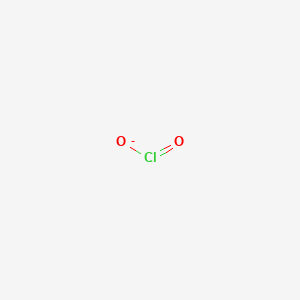

Hydrochloric Acid (HCl): Used in the initial synthesis from europium(III) oxide.

Ammonium Chloride (NH₄Cl): Used in the ammonium chloride route for anhydrous europium(III) chloride.

Hydrogen Gas (H₂): Used for reduction reactions.

Lithium Bis(trimethylsilyl)amide: Used in salt metathesis reactions.

Major Products:

Europium(II) Chloride (EuCl₂): Formed by reduction.

Europium Bis(trimethylsilyl)amide: Formed by salt metathesis.

Applications De Recherche Scientifique

Chemistry:

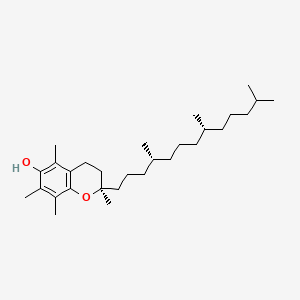

Luminescent Materials: Europium(III) chloride hexahydrate is used to synthesize luminescent europium complexes, which are valuable in creating phosphors for lighting and display technologies.

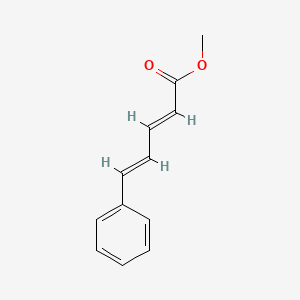

Catalysis: It serves as a catalyst in various organic synthesis reactions.

Biology and Medicine:

Fluorescent Probes: this compound is used to develop fluorescent probes for biological imaging and diagnostics.

Industry:

Mécanisme D'action

The luminescent properties of europium(III) chloride hexahydrate arise from the electronic transitions within the europium ion. When excited by ultraviolet light, the europium ion emits light at specific wavelengths, producing a characteristic red luminescence. This property is exploited in various applications, including fluorescent probes and luminescent materials .

Comparaison Avec Des Composés Similaires

Samarium(III) Chloride (SmCl₃): Similar in structure and properties, used in similar applications.

Gadolinium(III) Chloride (GdCl₃): Another lanthanide chloride with comparable uses in luminescent materials and catalysis.

Uniqueness: Europium(III) chloride hexahydrate is unique due to its strong red luminescence, which is more intense and distinct compared to other lanthanide chlorides. This makes it particularly valuable in applications requiring high luminescence efficiency .

Propriétés

Numéro CAS |

13759-92-7 |

|---|---|

Formule moléculaire |

Cl3EuH12O6 |

Poids moléculaire |

366.41 |

Origine du produit |

United States |

Q1: How is Europium(III) chloride hexahydrate used in nanoparticle development for imaging?

A: this compound serves as the source of Europium (III) ions in the synthesis of luminescent nanoparticles for bioimaging applications []. Specifically, it can be incorporated into mesoporous silica shells surrounding superparamagnetic iron oxide nanoparticles []. The resulting nanoparticles, Eu(TTA)3(P(Oct)3)3@mSiO2@SPION, exhibit strong red emission upon excitation, making them promising candidates for dual-functional imaging agents [].

Q2: Can this compound be used to develop sensors for biological molecules?

A: Yes, research shows promising results in using this compound for sensing biomolecules []. When complexed with tetracycline, this compound exhibits enhanced luminescence in the presence of low-density lipoprotein (LDL) []. This property allows for the development of a sensor to detect and quantify LDL in biological samples [].

Q3: What are the advantages of using this compound in these applications?

A3: this compound offers several advantages:

- Strong Luminescence: Europium (III) ions are known for their strong and characteristic red emission, making them highly sensitive probes for optical imaging and sensing applications [, ].

- Versatility: It can be incorporated into various materials, such as nanoparticles and complexes, allowing for tailored applications [, ].

- Biocompatibility: Studies have shown that this compound-based nanoparticles exhibit low cytotoxicity, making them suitable for biological applications [].

Q4: Are there any studies on the environmental impact or safety profile of this compound?

A4: While the provided research focuses on specific applications, it does not offer details about the environmental impact or comprehensive safety profile of this compound. Further research is necessary to address these aspects fully.

Q5: Beyond imaging and sensing, are there other potential applications for this compound in scientific research?

A: Although not extensively discussed in the provided papers, this compound can potentially be explored as a catalyst in organic synthesis due to the Lewis acidic nature of Europium (III) ions. Additionally, its use in multicomponent reactions, such as the Hantsch reaction, to synthesize potentially bioactive substances has been investigated []. Further research is needed to fully explore these avenues.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.